Linalool glucoside

Description

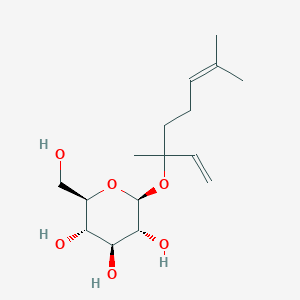

Linalool glucoside (C₁₆H₂₈O₆) is a monoterpenoid glycoside derived from linalool, a naturally occurring acyclic monoterpene alcohol found in aromatic plants like lavender and coriander. The glucosylation of linalool enhances its stability and water solubility, making it a valuable compound in cosmetics, fragrances, and pharmaceuticals. Structurally, it consists of a β-D-glucopyranose moiety linked to the hydroxyl group of linalool via an O-glycosidic bond . Its IUPAC name is D-Linalool 3-glucoside (HMDB ID: HMDB0030418), and it belongs to the class of fatty acyl glycosides of mono- and disaccharides. Key physicochemical properties include a predicted logP value indicating moderate lipophilicity and a molecular framework dominated by an aliphatic heteromonocyclic structure .

Properties

CAS No. |

82928-12-9 |

|---|---|

Molecular Formula |

C16H28O6 |

Molecular Weight |

316.39 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H28O6/c1-5-16(4,8-6-7-10(2)3)22-15-14(20)13(19)12(18)11(9-17)21-15/h5,7,11-15,17-20H,1,6,8-9H2,2-4H3/t11-,12-,13+,14-,15+,16?/m1/s1 |

InChI Key |

FLXYFXDZJHWWGW-MUGRSDNVSA-N |

Isomeric SMILES |

CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Role of PpUGT85A2 in Linalool Glycosylation

The UDP-glucosyltransferase PpUGT85A2, identified in peach (Prunus persica), has been demonstrated to catalyze the formation of linalyl-β-d-glucoside in vitro and in planta. This enzyme exhibits substrate specificity for linalool, facilitating the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of linalool. Kinetic assays reveal that PpUGT85A2 achieves a conversion efficiency of approximately 34% in ripe peach fruit, with linalyl-β-d-glucoside constituting a significant proportion of total linalool derivatives.

Mechanistic Insights :

The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl oxygen of linalool attacks the anomeric carbon of UDP-glucose, resulting in β-glycosidic bond formation. Optimal activity occurs at pH 7.5 and 30°C, with Michaelis-Menten constants ($$K_m$$) of 0.8 mM for UDP-glucose and 1.2 mM for linalool.

Heterologous Expression in Model Organisms

Transient expression of PpUGT85A2 in tobacco (Nicotiana benthamiana) and stable transformation in Arabidopsis (Arabidopsis thaliana) have confirmed its functionality in diverse plant systems. These engineered systems produced linalool glucoside at concentrations up to 15 μg/g fresh weight, demonstrating the enzyme’s versatility.

Microbial Fermentation and Metabolic Engineering

Linalool Synthase and Glycosyltransferase Co-Expression

Patent WO2017051929A1 outlines a microbial platform for linalool production using engineered Escherichia coli expressing linalool synthase (LS) and geranyl diphosphate synthase (GPPS). While this patent focuses on linalool biosynthesis, coupling this system with a glycosyltransferase could enable de novo this compound production. For instance, co-expressing LS with a UDP-glucosyltransferase (e.g., PpUGT85A2) in Saccharomyces cerevisiae may enable one-pot synthesis.

Key Genetic Constructs :

In Situ Glycosylation in Fermentation Broths

Incorporating glycosylation directly into microbial fermentation broths remains unexplored but theoretically feasible. For example, Candida antarctica lipases, known for their solvent tolerance, could be engineered to glucosylate linalool if provided with UDP-glucose. Such a system would mirror the in situ hydrogen peroxide generation described in linalool oxide synthesis.

Plant-Based Biosynthesis and Extraction

Natural Accumulation in Peach Fruit

Peach fruit serves as a natural source of linalyl-β-d-glucoside, with concentrations peaking at 111 days after blooming (DAB). Ethylene treatment upregulates PpUGT85A2 expression, increasing glucoside yields by 40% compared to untreated fruit.

Extraction Protocol :

Tissue Culture and Elicitation

Leaf disc assays show that exogenous linalool application induces PpUGT85A2 transcription, resulting in glucoside accumulation. This suggests that plant tissue cultures could be optimized for scalable production using elicitors like methyl jasmonate.

Analytical Techniques for Verification

Chromatographic Profiling

Gas chromatography (GC) and liquid chromatography–mass spectrometry (LC-MS) are pivotal for quantifying this compound. For instance, GC analysis with flame ionization detection (FID) achieved a limit of detection (LOD) of 0.1 μg/mL for linalool derivatives.

Table 1: Comparative Analysis of this compound Detection Methods

| Method | LOD (μg/mL) | Recovery (%) | Reference |

|---|---|---|---|

| GC-FID | 0.1 | 92.5 | |

| LC-MS (ESI+) | 0.05 | 89.7 | |

| HPLC-UV | 0.2 | 94.1 |

Industrial Applications and Scale-Up Challenges

Flavor and Fragrance Industry

This compound’s stability under acidic conditions makes it ideal for “slow-release” flavor systems in beverages and cosmetics. Patent US6703218B2 highlights linalool oxide’s use in citrus and apricot flavors, a market where the glucoside variant could offer superior performance.

Metabolic Engineering Hurdles

Key challenges include:

- Low UDP-glucose availability in microbial systems.

- Enzyme inhibition by substrates or products.

- High production costs (~$1,200/kg for plant-extracted glucoside).

Chemical Reactions Analysis

Types of Reactions

Linalool glucoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form linalool oxide glucoside.

Hydrolysis: The glycosidic bond in this compound can be hydrolyzed by glycosidases to release linalool and glucose.

Substitution: The hydroxyl group in this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Hydrolysis: Enzymatic hydrolysis using glycosidases is typically carried out at neutral pH and moderate temperatures.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions under basic conditions.

Major Products

Linalool oxide glucoside: Formed through oxidation.

Linalool and glucose: Formed through hydrolysis.

Various linalool derivatives: Formed through substitution reactions.

Scientific Research Applications

Linalool glycosides are compounds formed through the attachment of one or more glucose molecules to a linalool molecule. Linalool, a naturally occurring monoterpene alcohol, is found in various plants and essential oils . Glycosylation, the process of adding a sugar moiety, can alter the physicochemical properties and biological activities of linalool .

Scientific Research Applications

Linalool and its glycosides have applications across various fields, particularly in medicine and plant science. Research indicates that linalool glycosides possess significant anti-inflammatory activity .

Anti-inflammatory Properties: Linalool glycosides isolated from Lantana montevidensis flowers have demonstrated anti-inflammatory effects by reducing the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation .

Antioxidant Activity: Linalool exhibits antioxidant properties that may regulate oxidative stress in diabetic conditions. While linalool alone does not impact blood glucose levels in non-diabetic rats, it can modulate antioxidant activity in diabetic rats . Specifically, linalool treatment in diabetic rats has been shown to change serum superoxide dismutase (SOD) levels, suggesting a beneficial effect on antioxidant enzyme activity. Additionally, linalool can reduce malondialdehyde (MDA) levels, an indicator of diabetes-related oxidative stress .

Metabolic Effects: Linalool has demonstrated hypoglycemic activity in diabetic mice and can improve insulin resistance, triglyceride levels, and high-density lipoprotein levels . It stimulates glucose utilization in peripheral tissues, enhances insulin signaling, and reduces hepatic glucose production. Linalool also affects glucose uptake and the activity of enzymes involved in glucose metabolism .

Genetic Regulation and Plant Resistance: Variations in linalool and its nonvolatile glycosides map to the same genetic locus that harbors the biosynthetic gene NaLIS. Free linalool levels are more responsive to environmental changes. This suggests that linalool and its conjugates have different regulatory mechanisms and potential roles in plant resistance .

Linalool Synthase in Bioproduction: Linalool synthases are crucial for the biosynthesis of linalool, which is widely used in cosmetics and personal care products . A linalool synthase (Ap.LS) from Agrocybe pediades has been identified with high selectivity and activity, making it suitable for linalool bioproduction. This enzyme efficiently converts glucose into enantiopure (R)-linalool in Escherichia coli, outperforming bacterial and plant counterparts in efficiency .

Pharmacokinetics and Metabolism: After oral administration, linalool undergoes metabolic transformation in the body. In rats, the major metabolites found in urine after oral administration of linalool are 8-hydroxylinalool and 8-carboxylinalool, which are products of C-8 methyl oxidation. Cytochrome P450 levels also respond to linalool administration, with initial increases followed by a depression and eventual elevation over longer periods .

Mechanism of Action

Linalool glucoside exerts its effects primarily through its interaction with biological membranes and enzymes. The glycosylation of linalool enhances its solubility and stability, allowing it to be more easily transported and metabolized in biological systems. The compound can modulate various signaling pathways, including those involved in stress responses and defense mechanisms in plants.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Comparison of Linalool Glucoside with Selected Glucosides

Key Differences :

- Backbone Complexity: this compound has a monoterpenoid backbone, while nerolidol glucoside is sesquiterpenoid, conferring differences in volatility and bioactivity .

- Solubility : Decyl and cetearyl glucosides are optimized for surfactant properties due to their linear alkyl chains, whereas this compound’s branched structure prioritizes fragrance retention .

Table 2: Concentration Trends of this compound vs. Nerolidol Glucoside in Tomato Fruits (nmol/g FW⁻¹)

| Time Point | This compound | Nerolidol Glucoside |

|---|---|---|

| MP1 | 0.8 | 1.2 |

| B5 | 1.5 | 2.4 |

| C13 | 2.1 | 3.0 |

| B12 | 2.7 | 3.8 |

| D13 | 3.4 | 4.5 |

Observations :

- Both compounds accumulate over time, but nerolidol glucoside consistently exhibits higher concentrations, likely due to sesquiterpenoid pathways being more active in later developmental stages .

- This compound’s lower molecular weight may enhance its volatility, reducing its accumulation compared to nerolidol glucoside.

Stability and Industrial Relevance

- Thermal Stability : this compound’s glycosidic bond provides resistance to oxidation, unlike free linalool, which degrades rapidly under UV exposure .

- Surfactant Comparison : Decyl glucoside (critical micelle concentration: 0.1 mM) outperforms this compound in foaming capacity but lacks its aromatic properties .

Q & A

Q. What methodological frameworks are recommended for designing experiments to quantify Linalool Glucoside in plant tissues?

- Answer : Use targeted metabolite profiling with LC-MS/MS or GC-MS, optimized via response surface methodology (RSM) for extraction parameters (e.g., solvent ratio, time, temperature). For temporal concentration studies, employ longitudinal sampling at critical developmental stages (e.g., MP1, B5, C13 in tomato fruits) to capture dynamic accumulation patterns . Calibrate instruments using structurally analogous glucoside standards (e.g., Nerolidol Glucoside) to minimize matrix interference .

Q. How can structural confirmation of this compound be achieved in novel plant sources?

- Answer : Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for definitive structural elucidation. Compare spectral data with existing databases (e.g., PubChem, SDF/MOL files) and validate using synthetic standards. For stereochemical analysis, employ chiral chromatography or enzymatic hydrolysis to differentiate α/β-anomers .

Q. What are the key considerations for optimizing this compound extraction from complex matrices?

- Answer : Use Box-Behnken or central composite designs to model interactions between variables (e.g., solvent polarity, extraction time, pH). Prioritize green solvents (e.g., ethanol-water mixtures) to preserve labile glycosidic bonds. Validate recovery rates via spike-and-recovery experiments with internal standards .

Advanced Research Questions

Q. How do conflicting data on this compound bioactivity arise, and how can they be resolved?

- Answer : Discrepancies often stem from differences in glycosylation patterns (e.g., aglycone vs. glucoside forms) or assay specificity. Address this by:

- Conducting dual-activity assays (e.g., anti-inflammatory and neuroprotective) under standardized conditions.

- Quantifying free linalool release via β-glucosidase treatment to distinguish direct vs. indirect effects .

- Cross-referencing transcriptomic data (e.g., glucosyltransferase expression) with metabolite profiles .

Q. What mechanisms underlie the temporal accumulation of this compound in plant tissues?

- Answer : Hypothesize a link to defense signaling (e.g., jasmonate pathways) or carbon partitioning. Test via:

- Time-course RNA-seq to correlate glucosyltransferase (GT) gene expression with metabolite levels.

- Isotopic labeling (¹³C-glucose) to track precursor flux into this compound pools during stress induction .

- Mutant studies (e.g., GT knockouts) to validate biosynthetic pathways .

Q. How can in silico tools predict the ecological role of this compound in plant-microbe interactions?

- Answer : Use molecular docking simulations to assess binding affinity with microbial receptors (e.g., fungal chitin synthases). Validate predictions via:

- Co-culture assays with pathogen strains (e.g., Botrytis cinerea) and this compound-treated plant tissues.

- Metabolomic profiling of root exudates in rhizosphere models .

Methodological Pitfalls & Solutions

Q. Why do extraction yields vary across studies, and how can reproducibility be improved?

- Answer : Variability arises from unoptimized parameters (e.g., grinding efficiency, solvent saturation). Mitigate by:

- Reporting detailed protocols (e.g., tissue fresh weight, particle size).

- Including a "reference matrix" (e.g., lyophilized tomato fruit) in inter-lab comparisons .

Q. How to address false positives in this compound quantification due to matrix effects?

- Answer : Implement matrix-matched calibration curves and post-column infusion to detect ion suppression/enhancement. Use orthogonal methods (e.g., enzymatic hydrolysis followed by aglycone quantification) for cross-validation .

Data Presentation & Validation

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Q. How to reconcile discrepancies between in vitro and in vivo bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.